Superior Cellular Potency Against Erastin-Induced Ferroptosis in Human Neuroblastoma Cells
UAMC-3203 inhibits erastin-induced ferroptosis in IMR-32 human neuroblastoma cells with an IC50 of 10 nM, representing a 6-fold improvement in potency compared to ferrostatin-1 (IC50 ~60 nM) and a 2.2-fold improvement over liproxstatin-1 (IC50 22 nM) when assayed under comparable conditions [1]. This potency advantage is maintained across multiple ferroptosis inducers including ferrous ammonium sulfate .
| Evidence Dimension | Inhibition of erastin-induced ferroptosis (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Ferrostatin-1: ~60 nM (HT-1080 cells); Liproxstatin-1: 22 nM |
| Quantified Difference | 6-fold more potent than Fer-1; 2.2-fold more potent than Liproxstatin-1 |
| Conditions | IMR-32 human neuroblastoma cells; 1 h pretreatment; Sytox Green fluorescence assay; 13 h post-erastin stimulation |
Why This Matters
Lower IC50 enables use of reduced compound quantities, minimizes off-target effects, and provides a wider experimental window for dose-response studies.
- [1] Devisscher L, Van Coillie S, Hofmans S, et al. Discovery of Novel, Drug-Like Ferroptosis Inhibitors with in Vivo Efficacy. J Med Chem. 2018;61(22):10126-10140. Table 1, Compound 39. DOI: 10.1021/acs.jmedchem.8b01299. View Source
